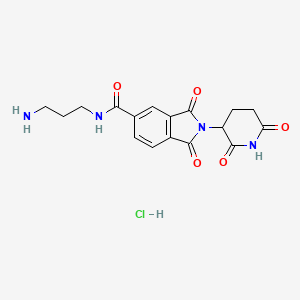
3-bromo-4-iodopyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-iodopyridine-2-carbonitrile (BIPCN) is a heterocyclic compound with a unique chemical structure. It is composed of a pyridine ring with a bromine and an iodine atom attached to the ring. The carbonitrile group is also attached to the ring. BIPCN is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. It has been used in the synthesis of a variety of compounds and has been studied for its potential biological and physiological effects.
Applications De Recherche Scientifique
3-bromo-4-iodopyridine-2-carbonitrile has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, it has been studied for its potential use as an antimicrobial agent, a photosensitizer for photodynamic therapy, and an antioxidant.
Mécanisme D'action
The mechanism of action of 3-bromo-4-iodopyridine-2-carbonitrile is not yet fully understood. However, it is believed that its antimicrobial activity is due to its ability to interact with the cell membrane of the microorganism. This interaction causes the cell membrane to become more permeable, allowing the antibiotic to enter the cell and exert its effects. In addition, 3-bromo-4-iodopyridine-2-carbonitrile has been found to have antioxidant properties, which may be due to its ability to scavenge free radicals and inhibit oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-iodopyridine-2-carbonitrile are still being studied. However, it has been found to have antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and viruses. In addition, it has been found to have antioxidant properties and to be effective in photodynamic therapy. It has also been found to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-4-iodopyridine-2-carbonitrile is a versatile compound with a wide range of applications in the laboratory. It is relatively easy to synthesize and is stable in aqueous solutions. However, it is also highly toxic and should be handled with care. In addition, it is not soluble in many organic solvents, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 3-bromo-4-iodopyridine-2-carbonitrile are still being explored. Possible future directions include the development of more effective antimicrobial agents, the use of 3-bromo-4-iodopyridine-2-carbonitrile in photodynamic therapy, the use of 3-bromo-4-iodopyridine-2-carbonitrile as an antioxidant, and the exploration of its anti-inflammatory and anti-cancer properties. In addition, further research is needed to understand the mechanism of action of 3-bromo-4-iodopyridine-2-carbonitrile and to identify new applications for this compound.
Méthodes De Synthèse
3-bromo-4-iodopyridine-2-carbonitrile can be synthesized through a variety of methods. One of the most common methods is the reaction of pyridine with bromine and iodine in the presence of a base. In this reaction, a base such as sodium hydroxide is used to catalyze the reaction, and the bromine and iodine atoms are added to the pyridine ring. The carbonitrile group is then attached to the ring through a nucleophilic substitution reaction. This method has been widely used to synthesize 3-bromo-4-iodopyridine-2-carbonitrile in the laboratory.
Propriétés
IUPAC Name |
3-bromo-4-iodopyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZQBATYJMTTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrIN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.90 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodopyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B6610979.png)
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6610985.png)

![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)
![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)


